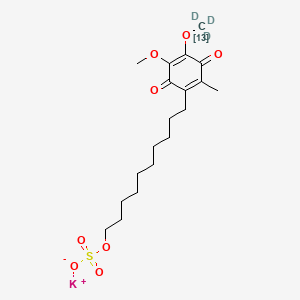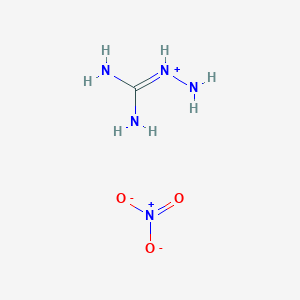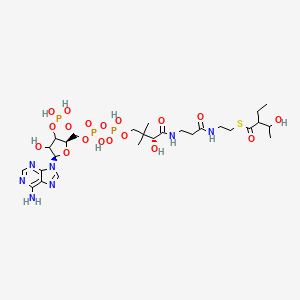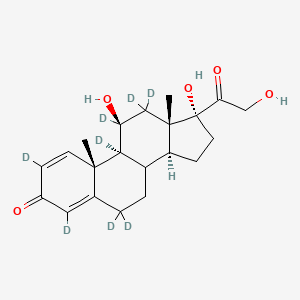
Prednisolone-d8 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone-d8 (Major): is a deuterated form of prednisolone, a synthetic glucocorticoid. This compound is extensively utilized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the pharmacokinetics, distribution, metabolism, and excretion (ADME) profiles of glucocorticoids in research applications . The deuterium atoms in Prednisolone-d8 (Major) replace hydrogen atoms, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-d8 (Major) involves the incorporation of deuterium atoms into the prednisolone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Prednisolone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and isotopic composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Prednisolone-d8 (Major) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential transformations in biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce prednisolone derivatives. These reactions are often carried out in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide. These reactions usually occur in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of prednisolone can yield prednisolone acetate, while reduction can produce various hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Prednisolone-d8 (Major) is used in analytical chemistry to study the ADME profiles of glucocorticoids. Its deuterated nature allows for precise tracking and quantification in complex biological matrices using mass spectrometry and NMR spectroscopy .
Biology: In biological research, Prednisolone-d8 (Major) is employed to investigate the metabolic pathways and interactions of glucocorticoids. It helps in understanding the pharmacokinetics and dynamics of these compounds in living organisms .
Medicine: Prednisolone-d8 (Major) is used in clinical studies to evaluate the efficacy and safety of glucocorticoid therapies. It aids in the development of new therapeutic strategies for inflammatory and autoimmune diseases .
Industry: In the pharmaceutical industry, Prednisolone-d8 (Major) is utilized for quality control and validation of glucocorticoid formulations. It ensures the consistency and reliability of drug products .
Wirkmechanismus
Prednisolone-d8 (Major) exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modify gene transcription. The activated complex up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: The non-deuterated form of Prednisolone-d8 (Major), widely used in clinical and research settings.
Cortisol: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action compared to prednisolone.
Hydrocortisone: Another naturally occurring glucocorticoid used in various therapeutic applications.
Uniqueness: Prednisolone-d8 (Major) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it an invaluable tool in research applications where accurate quantification and detailed analysis of glucocorticoid metabolism are required .
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
InChI-Schlüssel |
OIGNJSKKLXVSLS-DAJRSGRQSA-N |
Isomerische SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(CC3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


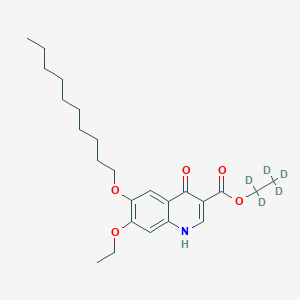
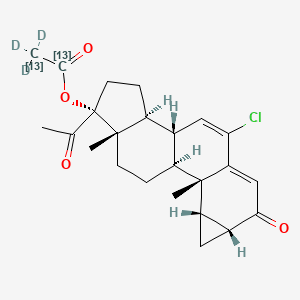

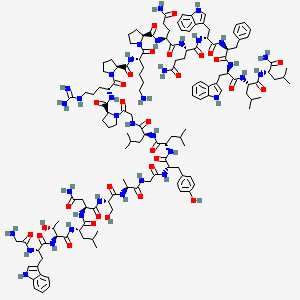
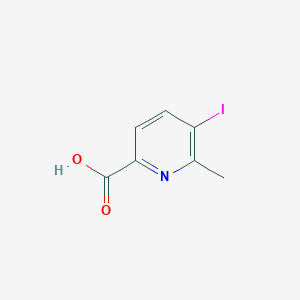

![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


